Saccharin-Natrium

Übersicht

Beschreibung

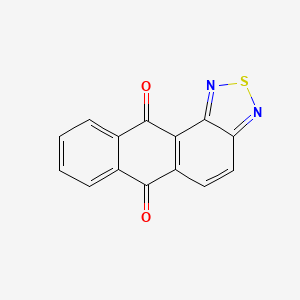

Saccharin sodium is a non-nutritive artificial sweetener that is widely used as a sugar substitute. It is known for being approximately 300 to 500 times sweeter than sucrose, making it an effective sweetening agent in various food and beverage products . Saccharin sodium is the sodium salt form of saccharin, which is a sulfonamide derivative of toluene. It is commonly used in diet soft drinks, candies, baked goods, and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Saccharin sodium has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Saccharin sodium primarily targets the Carbonic Anhydrase 3 in humans . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes.

Mode of Action

Saccharin sodium acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin sodium can influence various biochemical processes in the body. It’s also known to trigger the release of insulin due to its sweet taste .

Biochemical Pathways

Saccharin sodium can affect the microbiota-gut-hypothalamus axis . It has been found to alter the growth and glucose metabolism of guinea pigs by activating sweet receptor signaling in the gut and growth hormone-releasing peptide (GHRP) hormone secretion . Moreover, it can increase the abundance of Firmicutes and Lactobacillasceae-Lactobacillus in the ileum, subsequently increasing levels of lactic acid and short-chain fatty acids (SCFAs) .

Result of Action

The molecular and cellular effects of saccharin sodium’s action are diverse. It can influence the growth and glucose metabolism of organisms by activating sweet receptor signaling in the gut and GHRP hormone secretion . Additionally, it can alter the microbiota in the ileum, leading to increased levels of lactic acid and SCFAs . Saccharin sodium has also been investigated for its potential antibacterial and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of saccharin sodium. For instance, heat stress can affect the impact of saccharin sodium on the rumen content and rumen epithelium microbiota in dairy cattle . Furthermore, the concentration of sodium ions, urinary pH, and other factors can influence the effect of saccharin on the bladder in male rats .

Biochemische Analyse

Biochemical Properties

Saccharin sodium is a weak organic acid, slightly soluble in water, with a pKa of 1.6 and chemical formula C7H5NO3S . It is stable in a solid form, while in solution it exhibits high hydrolytic, thermal, and photo stability

Cellular Effects

Saccharin sodium has been found to influence the microbial communities in the gut . It has been suggested that large amounts of saccharin may negatively affect the balance of bacteria in the gut . Changes in these microbial communities can have major effects on cellular processes

Molecular Mechanism

It is known that saccharin sodium does not react chemically with other food ingredients

Temporal Effects in Laboratory Settings

Saccharin sodium is stable under a range of conditions . It does not react chemically with other food ingredients, as such, it stores well

Dosage Effects in Animal Models

The effects of saccharin sodium vary with different dosages in animal models. Researchers have found an association between consumption of high doses of saccharin and the development of bladder cancer in laboratory rats . You would need to take in a very high dose in order to experience the same effects as laboratory rats .

Metabolic Pathways

Saccharin sodium is not metabolized by the body and is excreted unchanged . It has been suggested that saccharin-induced dysbiosis has led to alterations in metabolic pathways linked to glucose tolerance

Transport and Distribution

Saccharin sodium, when ingested, actually goes through the human gastrointestinal tract without being digested

Subcellular Localization

Given that saccharin sodium is not metabolized by the body and is excreted unchanged , it is likely that it does not have a specific subcellular localization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Saccharin sodium is typically synthesized through the oxidation of o-toluenesulfonamide. The reaction involves the use of a mixture of nitric acid and sulfuric acid as the oxidizing agents. The resulting product is then neutralized with sodium hydroxide to form sodium ortho-sulfobenzimide . Another method involves the reaction of o-toluene sulfonyl chloride with ammonia, followed by refining with hydrochloric acid and sodium hydroxide .

Industrial Production Methods

In industrial settings, saccharin sodium is produced by the oxidation of o-toluenesulfonamide using a mixture of nitric acid and sulfuric acid. The product is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Saccharin sodium undergoes various chemical reactions, including:

Oxidation: The initial synthesis involves the oxidation of o-toluenesulfonamide.

Substitution: Saccharin sodium can participate in substitution reactions, such as the formation of N-halo saccharin and N-acyl saccharin.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid and sulfuric acid are commonly used in the oxidation process.

Neutralizing Agents: Sodium hydroxide is used to neutralize the product and form the sodium salt.

Major Products Formed

Sodium Ortho-sulfobenzimide: Formed during the neutralization process.

N-halo Saccharin and N-acyl Saccharin: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aspartame: Another artificial sweetener that is approximately 200 times sweeter than sucrose.

Sucralose: A chlorinated derivative of sucrose that is about 600 times sweeter than sucrose.

Acesulfame Potassium: An artificial sweetener that is about 200 times sweeter than sucrose.

Uniqueness of Saccharin Sodium

Saccharin sodium is unique due to its high sweetness intensity and stability under various conditions, including high temperatures and a wide pH range . It does not contribute to caloric intake and is not metabolized by the body, making it an ideal sweetener for individuals with diabetes or those looking to reduce their sugar intake .

Eigenschaften

Key on ui mechanism of action |

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. |

|---|---|

CAS-Nummer |

128-44-9 |

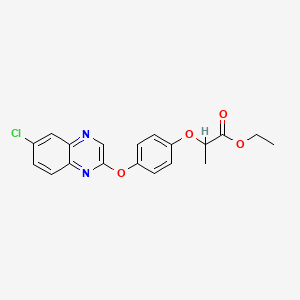

Molekularformel |

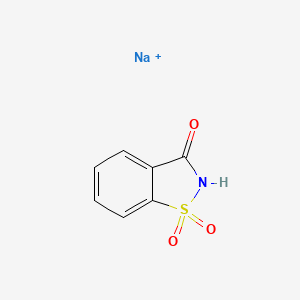

C7H5NNaO3S+ |

Molekulargewicht |

206.18 g/mol |

IUPAC-Name |

sodium;1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |

InChI-Schlüssel |

WINXNKPZLFISPD-UHFFFAOYSA-N |

Verunreinigungen |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |

SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |

Aussehen |

Solid powder |

Siedepunkt |

Sublimes (NTP, 1992) Sublimes |

Color/Form |

Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |

Dichte |

0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |

melting_point |

greater than 572 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

128-44-9 82385-42-0 |

Physikalische Beschreibung |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

Dampfdruck |

0.00000064 [mmHg] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.